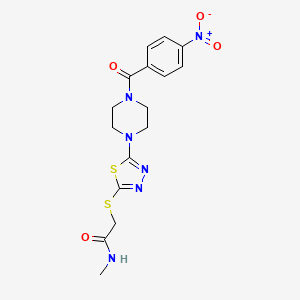
N-methyl-2-((5-(4-(4-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-((5-(4-(4-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H18N6O4S2 and its molecular weight is 422.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-methyl-2-((5-(4-(4-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound notable for its potential biological activities. This article reviews its synthesis, structure, and various biological activities, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
1. Chemical Structure and Properties
The compound possesses a unique molecular structure that integrates:
- A thiadiazole ring
- A piperazine moiety
- A nitrobenzoyl group
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₆O₄S₂ |
| Molecular Weight | 436.5 g/mol |
| Solubility | Soluble in organic solvents |
The synthesis of this compound typically involves multiple steps to ensure high purity and yield. The complexity of its structure necessitates precise control over reaction conditions during synthesis.
2.1 Anticancer Activity
Research indicates that derivatives of thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. Notably, this compound has been shown to induce apoptosis in cancer cells through mechanisms involving:
- Cell cycle arrest at specific phases
- Alterations in the Bax/Bcl-2 ratio , which influences apoptotic pathways
- Activation of caspases , critical for the execution of apoptosis
In vitro studies have demonstrated that this compound significantly inhibits cell proliferation in breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .
2.2 Antimicrobial Properties
The compound also exhibits promising antimicrobial activity. Thiadiazole derivatives have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:
- Compounds with similar thiadiazole structures have shown MIC values lower than standard antibiotics against pathogens such as Staphylococcus aureus and Escherichia coli.
In one study, derivatives were synthesized and tested against various bacterial strains, revealing effective inhibition with EC50 values indicating superior activity compared to traditional treatments .
2.3 Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through its ability to modulate inflammatory pathways. Thiadiazole compounds are known to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to reduced inflammation in various models.
3. Case Studies and Research Findings
Several studies have focused on the biological activities of compounds related to this compound:
- Cytotoxicity Study : A study evaluated the cytotoxicity of thiadiazole-based compounds against MCF-7 and HepG2 cells using the MTT assay. Results showed significant cytotoxic effects with increased Bax/Bcl-2 ratios and caspase activation .
- Antimicrobial Testing : Another research highlighted the antibacterial efficacy of similar thiadiazole derivatives against Xanthomonas species with EC50 values demonstrating effectiveness superior to conventional fungicides .
- Inflammatory Response : Research indicated that thiadiazole derivatives could modulate inflammatory responses by reducing cytokine production in macrophage models .
Propiedades
IUPAC Name |
N-methyl-2-[[5-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O4S2/c1-17-13(23)10-27-16-19-18-15(28-16)21-8-6-20(7-9-21)14(24)11-2-4-12(5-3-11)22(25)26/h2-5H,6-10H2,1H3,(H,17,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBHWTRYHVROKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













